(5R)-5-methyl-1,3-thiazolidine
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Overview
Description
(5R)-5-methyl-1,3-thiazolidine is a chiral heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-methyl-1,3-thiazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an amine in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (5R)-5-methyl-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
(5R)-5-methyl-1,3-thiazolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5R)-5-methyl-1,3-thiazolidine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
(5S)-5-methyl-1,3-thiazolidine: The enantiomer of (5R)-5-methyl-1,3-thiazolidine with different stereochemistry.
1,3-thiazolidine: The parent compound without the methyl group.
2-methyl-1,3-thiazolidine: A similar compound with the methyl group at a different position.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
CAS No. |
2679949-82-5 |
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Molecular Formula |
C4H9NS |
Molecular Weight |
103.2 |
Purity |
95 |
Origin of Product |
United States |
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